molecular formula C10H9Cl2F2NO2 B2720093 Methyl 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoate CAS No. 2248322-27-0

Methyl 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoate

Cat. No.: B2720093
CAS No.: 2248322-27-0
M. Wt: 284.08
InChI Key: UVHXRZWGPSSODP-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoate is a synthetic organic compound characterized by its unique chemical structure. This compound contains a methyl ester group, an amino group, and a dichlorophenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoate typically involves a multi-step process. One common method includes the reaction of 3,5-dichlorobenzaldehyde with difluoroacetic acid in the presence of a catalyst to form an intermediate. This intermediate is then reacted with methylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction temperatures, pressures, and the use of high-purity reagents to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

    Reduction: The dichlorophenyl group can be reduced to form less chlorinated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Major products formed from these reactions include nitro derivatives, reduced chlorophenyl compounds, and various substituted amino derivatives. These products have diverse applications in chemical synthesis and research.

Scientific Research Applications

Methyl 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • Methyl 3-amino-3-(3,5-dichlorophenyl)propanoate
  • Methyl 3-amino-3-(3,5-difluorophenyl)-2,2-difluoropropanoate
  • Methyl 3-amino-3-(3,5-dichlorophenyl)-2-fluoropropanoate

Uniqueness

Methyl 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoate is unique due to the presence of both dichloro and difluoro groups, which confer distinct chemical properties. These groups enhance the compound’s reactivity and stability, making it valuable in various chemical and biological applications .

Properties

IUPAC Name

methyl 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2F2NO2/c1-17-9(16)10(13,14)8(15)5-2-6(11)4-7(12)3-5/h2-4,8H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHXRZWGPSSODP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C1=CC(=CC(=C1)Cl)Cl)N)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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